molecular formula C18H28N4O4S B7032240 N-[[1-[2-(2-methylmorpholin-4-yl)pyridine-4-carbonyl]piperidin-4-yl]methyl]methanesulfonamide

N-[[1-[2-(2-methylmorpholin-4-yl)pyridine-4-carbonyl]piperidin-4-yl]methyl]methanesulfonamide

Cat. No.: B7032240
M. Wt: 396.5 g/mol
InChI Key: OHVRLAZQXBXMJP-UHFFFAOYSA-N
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Description

N-[[1-[2-(2-methylmorpholin-4-yl)pyridine-4-carbonyl]piperidin-4-yl]methyl]methanesulfonamide is a complex organic compound with a unique structure that combines a pyridine ring, a piperidine ring, and a morpholine ring

Properties

IUPAC Name

N-[[1-[2-(2-methylmorpholin-4-yl)pyridine-4-carbonyl]piperidin-4-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S/c1-14-13-22(9-10-26-14)17-11-16(3-6-19-17)18(23)21-7-4-15(5-8-21)12-20-27(2,24)25/h3,6,11,14-15,20H,4-5,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVRLAZQXBXMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2=NC=CC(=C2)C(=O)N3CCC(CC3)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(2-methylmorpholin-4-yl)pyridine-4-carbonyl]piperidin-4-yl]methyl]methanesulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as acetaldehyde and ammonia.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the morpholine moiety.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The final step involves coupling the pyridine, morpholine, and piperidine rings together using a methanesulfonamide linker.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(2-methylmorpholin-4-yl)pyridine-4-carbonyl]piperidin-4-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[[1-[2-(2-methylmorpholin-4-yl)pyridine-4-carbonyl]piperidin-4-yl]methyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Pharmaceuticals: The compound is explored for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-[2-(2-methylmorpholin-4-yl)pyridine-4-carbonyl]piperidin-4-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-[2-(2-methylmorpholin-4-yl)pyridine-4-carbonyl]piperidin-4-yl]methyl]methanesulfonamide: shares similarities with other compounds that have pyridine, piperidine, and morpholine rings.

    This compound: is unique due to its specific combination of these rings and the methanesulfonamide linker.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple molecular targets, making it a versatile compound for various applications. Its specific structure also allows for fine-tuning of its chemical and biological properties through modifications.

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